molecular formula C27H26ClN3O3 B11338447 1-(4-tert-butylphenyl)-7-chloro-2-[3-(1H-imidazol-1-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-tert-butylphenyl)-7-chloro-2-[3-(1H-imidazol-1-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11338447
M. Wt: 476.0 g/mol
InChI Key: JXFIWENYIQPYNO-UHFFFAOYSA-N
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Description

1-(4-TERT-BUTYLPHENYL)-7-CHLORO-2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a unique combination of functional groups, including a tert-butylphenyl group, a chloro substituent, and an imidazole moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-TERT-BUTYLPHENYL)-7-CHLORO-2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactionsThe final step involves the attachment of the imidazole moiety through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(4-TERT-BUTYLPHENYL)-7-CHLORO-2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like imidazole. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-(4-TERT-BUTYLPHENYL)-7-CHLORO-2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new chemical processes and materials

Mechanism of Action

The mechanism of action of 1-(4-TERT-BUTYLPHENYL)-7-CHLORO-2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The imidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-TERT-BUTYLPHENYL)-7-CHLORO-2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile reactivity and potential therapeutic applications .

Properties

Molecular Formula

C27H26ClN3O3

Molecular Weight

476.0 g/mol

IUPAC Name

1-(4-tert-butylphenyl)-7-chloro-2-(3-imidazol-1-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H26ClN3O3/c1-27(2,3)18-7-5-17(6-8-18)23-22-24(32)20-15-19(28)9-10-21(20)34-25(22)26(33)31(23)13-4-12-30-14-11-29-16-30/h5-11,14-16,23H,4,12-13H2,1-3H3

InChI Key

JXFIWENYIQPYNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN4C=CN=C4)OC5=C(C3=O)C=C(C=C5)Cl

Origin of Product

United States

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